

1-Boc-3-Hydroxymethyl-5-methoxyindole

molecular weight and formula

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Compound of Interest

Compound Name: 1-Boc-3-Hydroxymethyl-5-methoxyindole

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An In-Depth Technical Guide to **1-Boc-3-Hydroxymethyl-5-methoxyindole**

Core Compound Overview

1-Boc-3-hydroxymethyl-5-methoxyindole is a pivotal intermediate in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its indole core, substituted with a methoxy group, and the presence of Boc- and hydroxymethyl-functionalities at key positions, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, characterization methods, and its role in the drug discovery pipeline.

Chemical and Physical Properties

The fundamental properties of **1-Boc-3-hydroxymethyl-5-methoxyindole** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₉ NO ₄	[1][2]
Molecular Weight	277.31 g/mol	[2]
CAS Number	600136-09-2	[2][3]
IUPAC Name	tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate	[2]
Synonyms	1-Boc-3-Hydroxymethyl-5-methoxyindole, 3-HYDROXYMETHYL-5-METHOXYINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate	[2]

**Synthesis and Purification

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While numerous methods exist for the formation of the indole nucleus, such as the Fischer, Bischler, and Hemetsberger syntheses, the preparation of **1-Boc-3-hydroxymethyl-5-methoxyindole** typically involves the modification of a pre-existing 5-methoxyindole scaffold.[4] The following is a representative protocol for its synthesis.

Experimental Protocol: Synthesis

This protocol outlines a plausible multi-step synthesis starting from 5-methoxyindole.

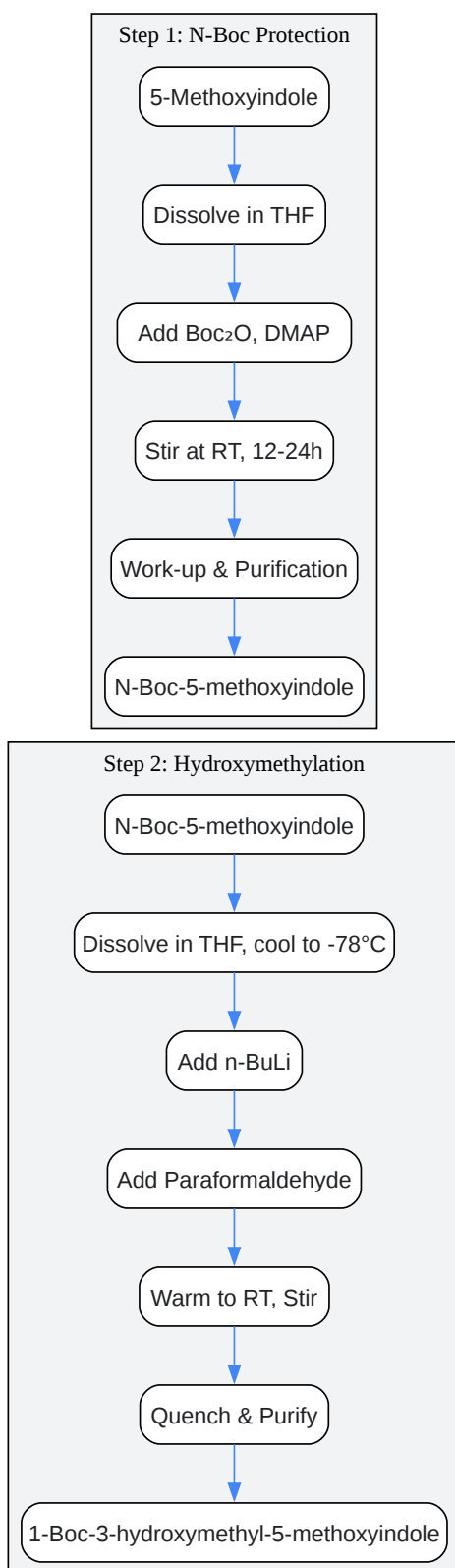
Step 1: N-Boc Protection of 5-Methoxyindole

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- **Addition of Reagents:** Add di-tert-butyl dicarbonate (Boc_2O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-5-methoxyindole, which can be purified by column chromatography on silica gel.

Step 2: Hydroxymethylation at the C3 Position

- **Reaction Setup:** Cool a solution of N-Boc-5-methoxyindole (1 equivalent) in anhydrous THF to $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere.
- **Lithiation:** Add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution. Stir at this temperature for 1 hour to facilitate deprotonation at the C2 position, followed by rearrangement.
- **Electrophilic Quench:** Introduce paraformaldehyde (an excess, ~ 3 equivalents) to the reaction mixture.
- **Reaction Conditions:** Allow the reaction to slowly warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl). Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **1-Boc-3-hydroxymethyl-5-methoxyindole**.



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Diagram 1: Synthetic workflow for **1-Boc-3-hydroxymethyl-5-methoxyindole**.

Characterization

Structural confirmation and purity assessment are critical. The primary methods for characterizing the final product are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, distinct signals for the hydroxymethyl group, and a large singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments, including the carbonyl carbon of the Boc group and the carbon of the hydroxymethyl group.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (277.31 g/mol).

Applications in Drug Development

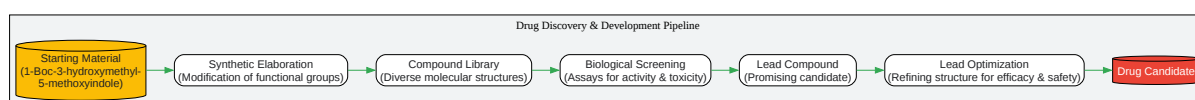
Pharmaceutical intermediates are fundamental to the drug discovery and development process, connecting basic chemical research with industrial-scale production of active pharmaceutical ingredients (APIs).^[5] **1-Boc-3-hydroxymethyl-5-methoxyindole** serves as a key building block, valued for its pre-functionalized and protected indole scaffold.

- **Scaffold for Lead Optimization:** The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This intermediate provides a ready-made core that chemists can elaborate upon.
- **Versatile Functional Handles:**
 - The N-Boc group provides robust protection of the indole nitrogen, preventing unwanted side reactions. It can be easily removed under acidic conditions to allow for further functionalization at this position.
 - The C3-hydroxymethyl group is a versatile handle for synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic

substitution, or used in esterification and etherification reactions.

- The C5-methoxy group electronically modifies the indole ring, influencing its reactivity and providing a potential site for interaction with biological targets.

This intermediate is instrumental in synthesizing a variety of complex molecules, including potential therapeutic agents for neurological disorders and other conditions.[6][7]



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Diagram 2: Role of an intermediate in the drug discovery process.

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